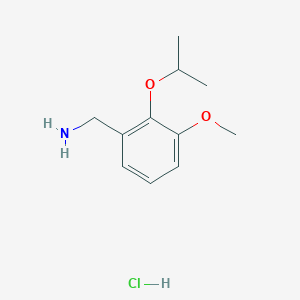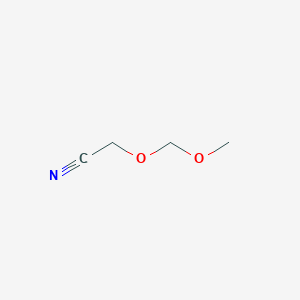
6-Chloro-2,4-dimethyl-3-nitropyridine
Overview
Description
6-Chloro-2,4-dimethyl-3-nitropyridine is a pyridine derivative with the molecular formula C7H7ClN2O2. This compound is characterized by the presence of a chlorine atom at the 6th position, two methyl groups at the 2nd and 4th positions, and a nitro group at the 3rd position on the pyridine ring. It is commonly used as an intermediate in organic synthesis due to its unique structural properties .
Preparation Methods
The synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine involves several steps:
Ammonolysis Aromatization Reaction: The process begins with 2,6-dimethyl-4-pyrone as the starting material.
Chlorination and Deprotection: The crude product is then subjected to chlorination and deprotection using phosphorus oxychloride, resulting in the formation of 4-chloro-2,6-dimethylpyridine.
Chemical Reactions Analysis
6-Chloro-2,4-dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the chlorine atom, it can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
6-Chloro-2,4-dimethyl-3-nitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-dimethyl-3-nitropyridine involves its interaction with specific molecular targets:
Histamine Release Inhibition: The compound inhibits the release of histamine, which is responsible for allergic reactions and anaphylaxis.
Pathways Involved: It affects the signaling pathways related to histamine release, thereby providing therapeutic effects in conditions like asthma and allergies.
Comparison with Similar Compounds
6-Chloro-2,4-dimethyl-3-nitropyridine can be compared with other similar compounds such as:
4-Chloro-2,6-dimethyl-3-nitropyridine: This compound has similar structural properties but differs in the position of the nitro group.
2,4,6-Trichloro-3-nitropyridine: This compound has three chlorine atoms and a nitro group, making it more reactive in substitution reactions.
4-Chloro-3-nitro-2,6-lutidine: This compound is another derivative with similar applications in organic synthesis.
Properties
IUPAC Name |
6-chloro-2,4-dimethyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJLDJKORNDTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508712 | |
| Record name | 6-Chloro-2,4-dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89793-08-8 | |
| Record name | 6-Chloro-2,4-dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2'-Amino[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3058424.png)
![2-Mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3058425.png)




![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde](/img/structure/B3058435.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B3058436.png)
